3-[(1-Phenylethyl)amino]propanenitrile
Description
Properties
IUPAC Name |
3-(1-phenylethylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-10(13-9-5-8-12)11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHYDVVIQFEOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604862 | |
| Record name | 3-[(1-Phenylethyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112971-19-4 | |
| Record name | 3-[(1-Phenylethyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-[(1-Phenylethyl)amino]propanenitrile typically involves the reaction of 1-phenylethylamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(1-Phenylethyl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₁H₁₄N₂
- CAS Number : 112971-19-4
- Molecular Weight : 174.24 g/mol
The compound features a chiral center, which contributes to its biological activity and makes it a valuable building block in drug synthesis.
Biomedical Research Applications
- Psychoactive Properties :
- Drug Development :
- Clinical Diagnostics :
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can yield various derivatives with distinct pharmacological properties. These derivatives are often explored for their potential therapeutic benefits:
| Derivative | Potential Use |
|---|---|
| N-(2-Cyanoethyl)amphetamine | Studied for its stimulant effects |
| Other chiral variants | Investigated for enhanced selectivity and efficacy in drug action |
Case Studies
- Weight Management Studies :
- Neuropharmacological Research :
- Forensic Applications :
Mechanism of Action
The mechanism of action of 3-[(1-Phenylethyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use in research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
3-[(4-Methylphenyl)amino]propanenitrile (CAS 1077-24-3)
- Molecular Formula : C₁₀H₁₂N₂
- Key Difference : A methyl group at the para position of the phenyl ring.
- Synthesis : Reacts 4-methylaniline with acrylonitrile in acetic acid (50% yield, 15 hours) .
- Reactivity: The electron-donating methyl group enhances nucleophilicity at the amino group, facilitating reactions with electrophiles like 2-bromo-1-phenyl-ethanone (76% yield in ethanol) .
3-[(3,5-Dimethylphenyl)amino]propanenitrile (CAS 36034-62-5)
- Molecular Formula : C₁₁H₁₄N₂
- Key Difference : Two methyl groups at meta positions.
- Impact: Increased steric hindrance and electron-donating effects may reduce reaction rates compared to monosubstituted analogs .
Functional Group Modifications
3-(1-Phenylethoxy)propanenitrile (CID 24692348)
- Molecular Formula: C₁₁H₁₃NO
- Key Difference: Ether linkage (O) replaces the amino group.
- Properties: Reduced basicity and hydrogen-bonding capability compared to the amino analog. The nitrile’s electrophilicity is less activated due to the absence of an adjacent amine .
3-[(2-Fluorophenyl)sulfonyl]propanenitrile
- Molecular Formula: C₉H₈FNO₂S
- Key Difference : Sulfonyl group with a fluorine substituent.
- Reactivity: The electron-withdrawing sulfonyl group deactivates the aromatic ring, making the compound less nucleophilic than amino-substituted derivatives .
Extended Aromatic Systems
3-{[1-(3-Methoxyphenyl)ethyl]amino}benzonitrile
- Molecular Formula : C₁₆H₁₆N₂O
- Key Difference : Methoxy-substituted phenyl and benzonitrile core.
Comparative Data Table
Biological Activity
3-[(1-Phenylethyl)amino]propanenitrile, with the CAS number 112971-19-4, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound is characterized by its unique structure, which includes a phenylethylamine moiety linked to a propanenitrile group. This structural configuration is crucial for its biological interactions and activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. The compound is believed to modulate the activity of these targets, leading to various physiological effects. For instance, it can influence neurotransmitter systems and enzyme functions, which are critical for maintaining homeostasis in biological organisms.
Enzyme Interactions
Research indicates that this compound may interact with several key enzymes involved in metabolic pathways. These interactions can lead to altered enzyme activity, which may have implications for drug metabolism and efficacy .
Antioxidant Activity
Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties. This activity may be beneficial in protecting cells from oxidative stress, a factor implicated in various diseases such as cancer and neurodegenerative disorders .
Study on Neurotransmitter Modulation
A study focused on the modulation of neurotransmitter systems highlighted that compounds with similar structures to this compound could enhance the release of certain neurotransmitters. This effect suggests potential applications in treating mood disorders or cognitive impairments .
Antioxidant Activity Evaluation
In a comparative study assessing the antioxidant capabilities of various nitriles, this compound was analyzed for its ability to scavenge free radicals. Results indicated moderate antioxidant activity, warranting further investigation into its therapeutic potential in oxidative stress-related conditions .
Research Findings Summary
| Aspect | Findings |
|---|---|
| Chemical Structure | Contains a phenylethylamine moiety linked to a propanenitrile group |
| Mechanism of Action | Modulates enzyme and receptor activity |
| Antioxidant Activity | Exhibits moderate antioxidant properties |
| Antimicrobial Properties | Potential efficacy against bacterial strains based on structural relatives |
| Neurotransmitter Modulation | Enhances neurotransmitter release, suggesting applications in mood disorders |
Q & A
Q. What are the common synthetic routes for 3-[(1-Phenylethyl)amino]propanenitrile, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous nitriles are prepared by reacting amines with acrylonitrile derivatives under controlled conditions. Key parameters include temperature (e.g., 0–5°C for slow addition to minimize side reactions), solvent choice (ethanol or THF), and catalysts (e.g., piperidine for condensation reactions) . Optimization can involve Design of Experiments (DOE) to evaluate molar ratios, reaction time, and catalyst loading.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Critical for confirming the amine and nitrile groups, as demonstrated for structurally similar compounds like 3-(methyl(phenyl)amino)propanenitrile .
- IR Spectroscopy : Identifies nitrile stretches (~2240 cm⁻¹) and N–H vibrations.
- Mass Spectrometry : Validates molecular weight and fragmentation patterns. Cross-verification with computational simulations (e.g., density functional theory) enhances structural assignment accuracy.
Q. What safety protocols are essential when handling this compound in the lab?
- Use PPE: Nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation: Work in a fume hood due to potential cyanide release from nitrile degradation.
- Waste Management: Segregate nitrile-containing waste and use professional disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or stability of this compound in solution?
Molecular dynamics (MD) simulations, such as those applied to aqueous solutions in , can model solvation effects and hydrogen-bonding interactions. Quantum mechanical calculations (e.g., DFT) assess electronic properties, including nitrile group electrophilicity and amine basicity. These models guide solvent selection and predict degradation pathways under varying pH or temperature .
Q. What mechanistic insights explain the catalytic role in synthesizing this compound?
For analogous compounds, Pt/C catalysts facilitate methylation via formic acid activation, as shown in . The mechanism likely involves dehydrogenation of formic acid to generate CO₂ and H₂, followed by amine methylation. Kinetic studies (e.g., rate constants, activation energy) and isotopic labeling (e.g., D₂O for proton tracking) can elucidate steps in the reaction pathway .
Q. How do structural modifications of this compound affect its bioactivity or material properties?
- Bioactivity : Introduce substituents (e.g., nitro, methoxy) to the phenyl ring and evaluate antimicrobial or enzyme-inhibitory activity using assays like MIC or IC50.
- Material Science : Modify the nitrile group to study its role in polymer crosslinking or coordination chemistry (e.g., metal-organic frameworks). Structure-activity relationships (SAR) require iterative synthesis and characterization, as seen in chromene derivatives .
Q. How can contradictory data in solubility or stability studies be resolved?
- Reproducibility : Standardize solvents, purity levels, and measurement techniques (e.g., HPLC for degradation analysis).
- Advanced Analytics : Use differential scanning calorimetry (DSC) for thermal stability and dynamic light scattering (DLS) for aggregation studies.
- Cross-Validation : Compare experimental results with computational predictions (e.g., Hansen solubility parameters) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
